![molecular formula C10H13N5O2S B2535229 3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide CAS No. 1283726-08-8](/img/structure/B2535229.png)
3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide
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Overview
Description
3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide , often abbreviated as 3-AT , is a heterocyclic organic compound. Its chemical structure consists of a 1,2,4-triazole ring substituted with an amino group and a benzenesulfonamide moiety. This compound exhibits intriguing pharmacological properties and has garnered attention due to its potential applications in drug discovery .
Synthesis Analysis
Several synthetic methods have been reported for the preparation of 1,2,4-triazole-containing scaffolds, including 3-AT. One notable strategy involves the rapid synthesis of regioselective N1-substituted 3-amino-1,2,4-triazoles . These methods yield diverse products with structural variations, contributing to the exploration of new drug candidates .
Molecular Structure Analysis
Chemical Reactions Analysis
3-AT can participate in various chemical reactions due to its functional groups. These reactions may involve nucleophilic substitution, condensation, or cyclization processes. For instance, it can undergo substitution reactions at the amino group or react with electrophiles to form new derivatives .
Physical And Chemical Properties Analysis
Scientific Research Applications
Drug Discovery
The compound, which contains a 1,2,3-triazole ring, has found broad applications in drug discovery . Many prominent medicinal compounds having a 1,2,3-triazole core are available in the market .
Organic Synthesis
1,2,3-triazoles have been used extensively in organic synthesis . Their high chemical stability and strong dipole moment make them useful in various synthetic methodologies .
Polymer Chemistry
In the field of polymer chemistry, 1,2,3-triazoles play a significant role due to their high chemical stability . They can withstand acidic or basic hydrolysis as well as oxidizing and reducing conditions even at high temperatures .
Supramolecular Chemistry
1,2,3-triazoles are also used in supramolecular chemistry . Their aromatic character and hydrogen bonding ability make them suitable for use in this field .
Bioconjugation
The compound has applications in bioconjugation . This involves using the compound to join two biomolecules together, which is a crucial process in biological research and drug development .
Chemical Biology
In the field of chemical biology, 1,2,3-triazoles are used due to their versatile properties . They can mimic an E or a Z amide bond, making them useful in various biological applications .
Fluorescent Imaging
1,2,3-triazoles have found applications in fluorescent imaging . This involves using the compound to create fluorescent probes for imaging biological structures .
Materials Science
Lastly, in materials science, 1,2,3-triazoles are used due to their unique properties . They can contribute to the development of new materials with improved properties .
Mechanism of Action
The biological significance of 3-AT lies in its ability to act as a competitive inhibitor . Specifically, it inhibits the product of the HIS3 gene , which encodes imidazoleglycerol-phosphate dehydratase . Understanding its mechanism of action is crucial for exploring its potential therapeutic applications .
Safety and Hazards
properties
IUPAC Name |
3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5O2S/c1-7-2-3-8(4-9(7)11)18(16,17)14-5-10-12-6-13-15-10/h2-4,6,14H,5,11H2,1H3,(H,12,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUENJQPOKSNFEU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC=NN2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-methyl-N-(1H-1,2,4-triazol-5-ylmethyl)benzenesulfonamide |
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